molecular formula C9H15N B1432508 4-(Cyclopropylmethylidene)piperidine CAS No. 1540927-14-7

4-(Cyclopropylmethylidene)piperidine

Cat. No.: B1432508
CAS No.: 1540927-14-7
M. Wt: 137.22 g/mol
InChI Key: UQGJDMHWKSSTET-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethylidene)piperidine is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a piperidine ring, a privileged scaffold ubiquitous in FDA-approved medications and bioactive molecules . The piperidine moiety is a fundamental structural unit found in a wide array of therapeutics, influencing various biological pathways . The cyclopropylidene substituent introduces rigidity and distinct stereoelectronic properties, which are valuable for modulating the compound's interaction with biological targets and optimizing its physicochemical properties . Piperidine derivatives are extensively investigated for their potential to target essential enzymes and pathways in disease models. For instance, structurally similar 4-alkylidene piperidine compounds have been identified as potent inhibitors of bacterial enzymes like MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), a validated target in the electron transport chain of Mycobacterium tuberculosis, highlighting the potential of this chemical class in developing novel anti-tubercular agents . The strategic incorporation of the cyclopropylidene group is a common tactic in lead optimization to reduce metabolic susceptibility and fine-tune lipophilicity . This compound serves as a versatile intermediate for synthesizing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is intended for use in the discovery and development of new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(cyclopropylmethylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-8(1)7-9-3-5-10-6-4-9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGJDMHWKSSTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation of 4-Piperidone with Cyclopropylmethylidene Precursors

  • Starting Material: 4-piperidone or 1-benzyl-4-piperidone derivatives.
  • Key Step: Aldol-type condensation or Wittig reaction with cyclopropylmethylidene aldehyde or phosphonium ylide.
  • Catalysts/Reagents: Base catalysts such as sodium hydride or potassium tert-butoxide; solvents like tetrahydrofuran or toluene.
  • Conditions: Controlled temperature (0–80°C), inert atmosphere to avoid side reactions.

This approach exploits the reactivity of the 4-piperidone carbonyl group to form the exocyclic double bond with the cyclopropylmethylidene group.

Hydrogenation and Reduction Steps

  • After formation of the double bond, selective hydrogenation or reduction may be employed to stabilize or modify the product.
  • Common reducing agents include sodium borohydride (NaBH4) or catalytic hydrogenation using Pd/C under hydrogen atmosphere.

Alternative Synthetic Routes

Reductive Amination

  • Reaction of cyclopropylacetaldehyde with piperidine under reductive amination conditions.
  • Use of reducing agents such as sodium triacetoxyborohydride or hydrogen with catalysts.
  • This method can yield 4-(cyclopropylmethyl)piperidine, which upon further oxidation or elimination could be converted to the methylidene derivative.

Representative Data Table of Preparation Parameters

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Yield (%) Notes
1 Dieckmann Condensation Primary amine + alkyl acrylate Base (NaH), solvent (THF) Reflux, inert atmosphere 70–85 Forms 4-piperidone intermediate
2 Aldol Condensation 4-Piperidone + cyclopropylmethylidene aldehyde Base (NaH), solvent (toluene) 0–80°C, inert 60–75 Forms exocyclic double bond
3 Reduction α,β-Unsaturated piperidine NaBH4 or Pd/C + H2 Room temp to mild heat 80–90 Selective reduction if needed
4 Reductive Amination Piperidine + cyclopropylacetaldehyde NaBH(OAc)3 or H2/Pd-C Room temp 65–80 Alternative route to cyclopropylmethyl derivatives

Detailed Research Findings and Notes

  • Selectivity: The formation of the exocyclic double bond at the 4-position requires careful control to avoid over-reduction or polymerization of cyclopropylmethylidene intermediates.
  • Purification: Typical purification involves recrystallization or chromatographic separation to isolate the desired piperidine derivative with high purity.
  • Reaction Monitoring: Techniques such as NMR, IR spectroscopy, and mass spectrometry are essential to confirm the formation of the cyclopropylmethylidene moiety and the piperidine ring integrity.
  • Safety Considerations: Cyclopropyl-containing compounds may be sensitive to ring-opening under acidic or strongly nucleophilic conditions; thus, reaction conditions must be optimized to preserve the cyclopropyl ring.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethylidene)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce various substituted piperidines .

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethylidene)piperidine involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Piperidine Derivatives with Aromatic/Electron-Withdrawing Substituents

  • Examples: 2-Piperidinyl phenyl benzamides (e.g., CID890517): These compounds act as positive allosteric modulators of the EP2 receptor. The para-fluorobenzamide substituent is critical for activity, as meta or ortho substitutions reduce potency . 4-(4-Fluorophenyl)piperidine (): Used in drug synthesis, fluorophenyl groups enhance binding affinity to targets like serotonin or norepinephrine transporters .

Piperidine Derivatives with Bulky Alkyl/Heterocyclic Groups

  • Examples :

    • UK-78,282 (4-[diphenylmethoxymethyl]-piperidine): A Kv1.3 potassium channel blocker with high potency. Bulky diphenylmethoxymethyl groups increase lipophilicity and target selectivity .
    • 2-(Cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine (): Structural complexity enhances selectivity for undisclosed targets .
  • Comparison: Property this compound UK-78,282 2-(Cyclohexylmethyl)-piperidine Substituent Cyclopropylmethylidene Diphenylmethoxymethyl Cyclohexylmethyl/arylalkyl Molecular Weight ~153.2 g/mol ~425.5 g/mol ~355.3 g/mol Biological Target Unknown Kv1.3 potassium channel Undisclosed Key Feature Moderate steric hindrance High lipophilicity Enhanced steric bulk

Piperidine Derivatives with Heteroatom-Containing Moieties

  • Examples :

    • Trisubstituted pyrimidines with morpholine/piperazine (e.g., CID2992168): Morpholine rings maintain EP2 receptor potentiation better than piperazine or pyrrolidine .
    • Claulansine F–Donepezil hybrids (): N-Benzyl piperidine derivatives exhibit cholinergic and antioxidant properties for Alzheimer’s disease .
  • Comparison :

    Property This compound Morpholine-containing Pyrimidines N-Benzyl Piperidine Derivatives
    Substituent Cyclopropylmethylidene Morpholine N-Benzyl
    Biological Activity Hypothetical modulation EP2 potentiation Acetylcholinesterase inhibition
    SAR Insight Cyclopropane may reduce polarity Morpholine enhances activity N-Benzyl improves CNS penetration

Key Structure-Activity Relationship (SAR) Insights

  • Piperidine Core Essentiality : Replacement of piperidine with morpholine or piperazine in 2-piperidinyl phenyl benzamides abolishes EP2 activity, underscoring the importance of the piperidine nitrogen .
  • Substituent Position : Para-substitutions on aromatic rings (e.g., fluorine in CID890517) are optimal for receptor binding, suggesting that the 4-position in this compound may similarly influence activity .
  • Lipophilicity vs. Polarity : Bulky alkyl groups (e.g., diphenylmethoxymethyl in UK-78,282) increase lipophilicity, whereas heteroatoms (e.g., morpholine) balance solubility and target engagement . The cyclopropyl group in this compound likely offers moderate lipophilicity with reduced metabolic instability compared to aromatic rings.

Biological Activity

4-(Cyclopropylmethylidene)piperidine is a heterocyclic organic compound characterized by its piperidine ring, which is substituted with a cyclopropylmethylidene group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. Understanding its biological activity and mechanism of action is crucial for its application in drug development.

The molecular formula for this compound is C10H15NC_{10}H_{15}N, and it has a molecular weight of approximately 149.24 g/mol. The synthesis typically involves the cyclization of cyclopropylmethylamine with piperidine derivatives under specific catalytic conditions, ensuring high yields and purity .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various physiological effects. This compound's unique structure allows it to influence enzyme activities involved in metabolic pathways and potentially interact with neurotransmitter receptors, affecting neuronal signaling .

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. The introduction of fluorinated groups in related piperidine derivatives has been associated with enhanced antimicrobial properties .
  • Antiviral Potential : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against HIV-1. The structural characteristics of piperidine derivatives often correlate with enhanced activity against viral pathogens, making them candidates for further investigation in antiviral drug development .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated that compounds with similar structural features exhibited enhanced inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involved disruption of bacterial cell membranes due to increased lipophilicity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications in the piperidine ring significantly affect biological activity. The introduction of electron-withdrawing groups improved binding to target enzymes, suggesting pathways for optimizing drug candidates based on this scaffold .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful.

Compound NameStructure FeaturesBiological Activity
PiperidineBasic structure without substitutionsBaseline for comparison
PiperidinonesOxidized derivativesVarying pharmacological effects
4-(Difluoromethyl)pyridineDifluoromethyl groupExhibits potent antimicrobial properties
3-PyridinylmethanaminePyridine ring with amineStrong neuroprotective effects

This table illustrates how the structural modifications influence the biological activities of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopropylmethylidene)piperidine
Reactant of Route 2
4-(Cyclopropylmethylidene)piperidine

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